molecular formula C20H18N4O4 B2462720 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide CAS No. 2034231-11-1

2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide

カタログ番号: B2462720
CAS番号: 2034231-11-1
分子量: 378.388
InChIキー: OHTVTLFMJQYPJE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide is a synthetic small molecule of interest in medicinal chemistry and early-stage pharmacological research. Its structure incorporates a benzodioxole moiety, a functional group present in compounds that have been investigated as inhibitors of enzymes like inducible Nitric Oxide Synthase (iNOS) . The simultaneous presence of pyridine and pyrazine rings in its architecture suggests potential for diverse molecular interactions, making it a candidate for exploring protein-ligand binding and signal transduction pathways. Researchers may evaluate this compound in vitro for its activity against a range of biological targets, particularly those involved in inflammatory and oxidative stress responses. The primary research value of this compound lies in its use as a chemical tool to probe complex biochemical mechanisms and to serve as a scaffold for the design and synthesis of novel therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-13(28-15-4-5-17-18(9-15)27-12-26-17)20(25)24-11-16-19(23-8-7-22-16)14-3-2-6-21-10-14/h2-10,13H,11-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTVTLFMJQYPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC=CN=C1C2=CN=CC=C2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide , identified by its CAS number 2034385-31-2 , is a derivative of benzo[d][1,3]dioxole. This compound has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₇N₅O₄
  • Molecular Weight : 367.4 g/mol
  • Structure : The compound features a benzo[d][1,3]dioxole moiety linked to a propanamide group through a pyridinyl-pyrazinyl side chain.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzo[d][1,3]dioxole structure .
  • Coupling reactions to attach the pyridinyl and pyrazinyl groups .
  • Final amide bond formation with propanamide derivatives .

Anticancer Properties

Recent studies have indicated that compounds related to benzo[d][1,3]dioxole exhibit significant anticancer activity. For instance:

  • A study involving derivatives of benzo[d][1,3]dioxole demonstrated cytotoxic effects against various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF7 (breast) with IC₅₀ values significantly lower than those of standard chemotherapeutics like doxorubicin .
CompoundCell LineIC₅₀ (µM)Reference Drug IC₅₀ (µM)
Example Compound 1HepG22.387.46
Example Compound 2HCT1161.548.29
Example Compound 3MCF74.524.56

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of EGFR Tyrosine Kinase : This pathway is crucial for cell proliferation and survival in many cancers.
  • Induction of Apoptosis : Evaluated via annexin V-FITC assays, leading to increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : Studies have shown that these compounds can induce G0/G1 phase arrest in cancer cells, hindering their proliferation .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in cancer treatment:

  • Study on Thiourea Derivatives : A research paper reported that thiourea derivatives containing benzo[d][1,3]dioxole exhibited strong cytotoxicity against multiple cancer cell lines while showing minimal toxicity to normal cells .
  • Molecular Docking Studies : These studies suggest that the binding affinity of the compound to various molecular targets may correlate with its biological activity, providing insights into its potential therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。